![molecular formula C21H24O6S2 B023099 ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate CAS No. 107788-10-3](/img/structure/B23099.png)
ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate, also known as EHPSP, is a synthetic herbicide that has been widely used in agriculture to control weeds. It was first introduced in the 1970s and has since been used in various crops such as cotton, soybeans, and corn.
Wirkmechanismus
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate acts by inhibiting the activity of EPSPS, which is a key enzyme in the shikimate pathway. This pathway is essential for the synthesis of three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. Inhibition of EPSPS leads to the accumulation of shikimate-3-phosphate, which is toxic to plants. This results in the death of the plant.
Biochemische Und Physiologische Effekte
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate has been shown to have a selective mode of action, meaning that it only affects plants that are susceptible to the herbicide. It does not affect non-target organisms such as animals or humans. ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate has been shown to have a low toxicity to mammals and birds.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate is widely used in laboratory experiments to study the shikimate pathway and its role in plant physiology. It is a potent inhibitor of EPSPS and is highly effective in killing plants. However, its use is limited to laboratory experiments as it is not approved for use in food crops.
Zukünftige Richtungen
1. Development of new herbicides that target different enzymes in the shikimate pathway.
2. Study of the effect of ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate on non-target organisms such as insects and microorganisms.
3. Development of new methods for the synthesis of ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate that are more efficient and environmentally friendly.
4. Study of the effect of ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate on the environment and its potential impact on ecosystems.
5. Development of new methods for the delivery of ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate to plants that are more effective and efficient.
Synthesemethoden
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate is synthesized by a multistep process that involves the reaction of several chemicals. The first step involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with thioacetic acid, followed by the reaction of the resulting product with 2-chloro-2-methylpropane. The final step involves the reaction of the resulting product with ethyl vinyl sulfone.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate has been extensively studied for its herbicidal properties and its effect on plant physiology. It has been used to study the shikimate pathway, which is a biochemical pathway that is essential for the survival of plants. ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate inhibits the activity of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the shikimate pathway. This inhibition leads to the accumulation of shikimate-3-phosphate, which is toxic to plants.
Eigenschaften
CAS-Nummer |
107788-10-3 |
|---|---|
Produktname |
ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate |
Molekularformel |
C21H24O6S2 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate |
InChI |
InChI=1S/C21H24O6S2/c1-4-26-18-12-15(13-19(29(3,24)25)21(23)27-5-2)11-16(20(18)22)14-28-17-9-7-6-8-10-17/h6-13,22H,4-5,14H2,1-3H3/b19-13- |
InChI-Schlüssel |
BJTSJYORCVRPET-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(/C(=O)OCC)\S(=O)(=O)C |
SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C(=O)OCC)S(=O)(=O)C |
Kanonische SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C(=O)OCC)S(=O)(=O)C |
Synonyme |
ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-meth ylsulfonyl-prop-2-enoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



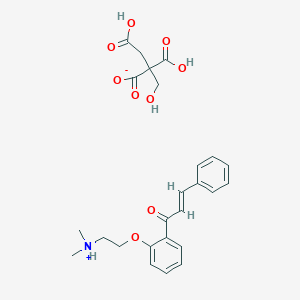
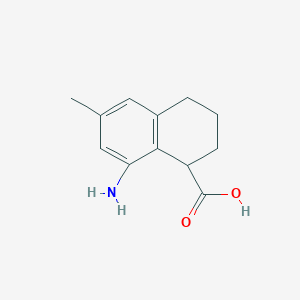
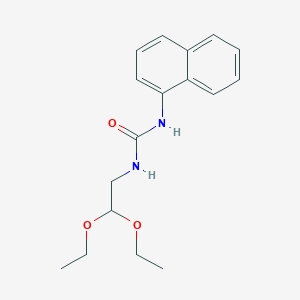
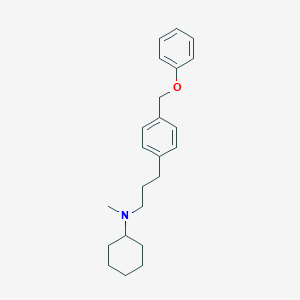
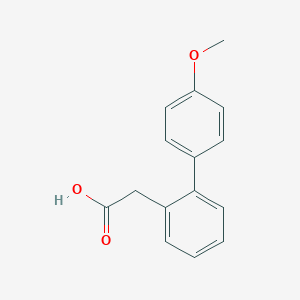
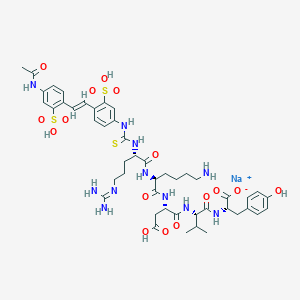
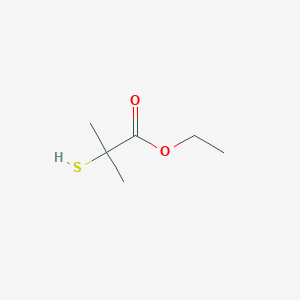
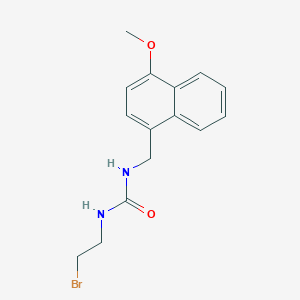
![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
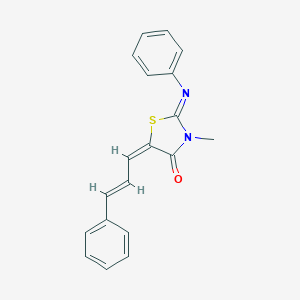
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)
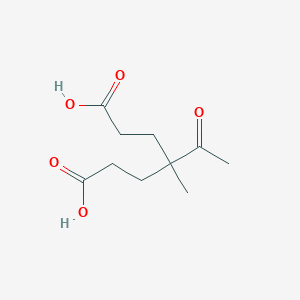
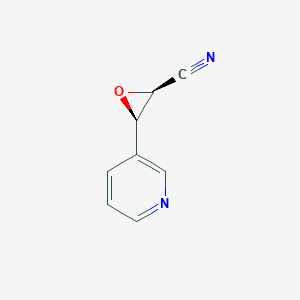
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)